REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:19][CH2:18][C:12]3([CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[CH2:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].C=O.[C:22](O[BH-](OC(=O)C)OC(=O)C)(=[O:24])C.[Na+].ClCCl.CO>ClC(Cl)C.CO>[OH-:24].[NH4+:15].[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:19][CH2:18][C:12]3([CH2:13][CH2:14][N:15]([CH3:22])[CH2:16][CH2:17]3)[CH2:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3,4.5,8.9|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CCC2(CCNCC2)CC1
|
Name
|
|
Quantity
|
157 μL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
585 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature over night
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous sodium hydrogen-carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The remaining aqueous phase was extracted four times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 320 mg of crude material
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=CCC2(CCN(CC2)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |